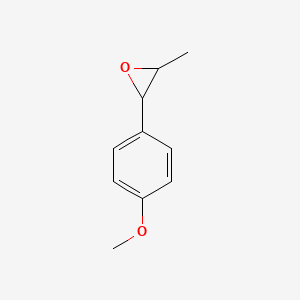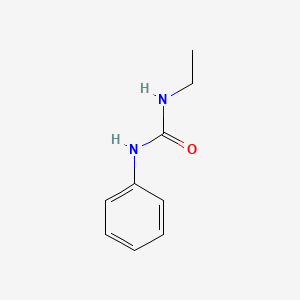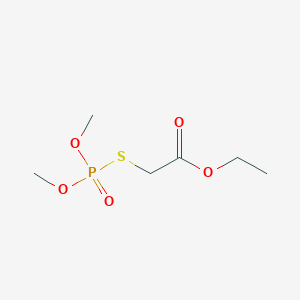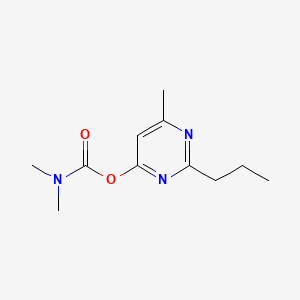
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid
Übersicht
Beschreibung
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, also known as 4-MeO-IC, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound belongs to the class of indole derivatives, which have been studied extensively for their biological activity.
Wissenschaftliche Forschungsanwendungen
Synthesis of Novel Compounds
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid is instrumental in the synthesis of novel indole derivatives. For instance, it has been used as a precursor in the preparation of indole-benzimidazole derivatives, showcasing its utility in creating compounds with potential biological activities (Wang et al., 2016). These derivatives expand the chemical space for drug discovery and material science applications.
Catalysis and Reaction Mechanisms
The compound plays a role in catalytic processes, such as the Rh(III)-catalyzed selective coupling of N-methoxy-1H-indole-1-carboxamides and aryl boronic acids (Zheng et al., 2014). This example illustrates its contribution to developing efficient synthetic pathways, enabling the construction of complex molecules with high selectivity and under mild conditions.
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid are explored for their therapeutic potential. For example, a series of leukotriene antagonists derived from indole and indazole, leveraging the acidic properties of compounds like 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid, showed significant potency, highlighting its value in drug design and development (Yee et al., 1990).
Material Science
In material science, derivatives of 3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid are investigated for their properties and applications. The compound has been used to study corrosion inhibition on mild steel, demonstrating its potential in developing protective coatings and treatments for metals (Bentiss et al., 2009).
Cancer Research
The compound and its derivatives are also of interest in cancer research. Indole-3-carbinol (I3C) and its metabolites, derived from similar structural frameworks, have shown anticancer activities, including growth inhibition and apoptosis induction in various cancer cell lines (Safe et al., 2008). This underscores the compound's relevance in developing novel anticancer therapies.
Eigenschaften
IUPAC Name |
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO3/c1-20-11-8-6-10(7-9-11)14-12-4-2-3-5-13(12)17-15(14)16(18)19/h2-9,17H,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMCBOVUBWVQGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NC3=CC=CC=C32)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60314852 | |
| Record name | 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-methoxyphenyl)-1H-indole-2-carboxylic acid | |
CAS RN |
70794-11-5 | |
| Record name | 70794-11-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=289351 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(4-Methoxyphenyl)-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60314852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




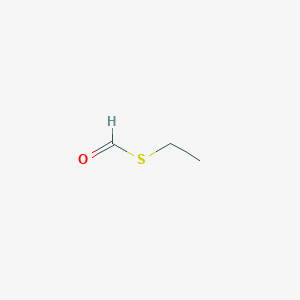


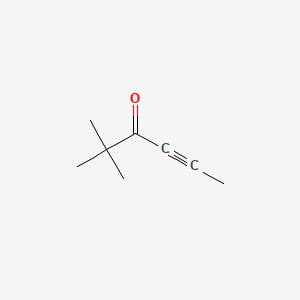
![8-Methyl-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B1618067.png)
